Scientific Field: Oncology - Hematology
Summary of Application: Tosedostat, an aminopeptidase inhibitor, was evaluated for its potential to improve treatment outcomes in elderly patients with AML and high-risk myelodysplastic syndrome (MDS).
Methods of Application: Patients were randomly assigned to receive standard chemotherapy with or without Tosedostat for two cycles in an open-label randomized phase II study.
Results: The study found no significant difference in complete bone marrow leukemia clearance between both arms. Survival after two years was 33% for the standard arm versus 18% for the Tosedostat arm. The Tosedostat arm also experienced more infectious complications and a higher incidence of atrial fibrillation .
Scientific Field: Pharmacology - Pediatric Oncology
Summary of Application: The efficacy of Tosedostat in pediatric AML was investigated, with a focus on enhancing its efficacy through the induction of carboxylesterase 1 (CES1).
Methods of Application: The study involved biochemical assays, quantitative PCR, immunoblotting, and enzyme kinetics assays to measure CES1 activity and its correlation with sensitivity to Tosedostat.
Results: The IC50 of Tosedostat across AML cell lines was approximately 13μM. Pre-treatment with the reversible CES inhibitor benzil increased CES1 activity and reduced cell viability when combined with Tosedostat treatment, suggesting that CES1 induction could be a novel therapeutic approach .
Scientific Field: Clinical Pharmacology
Methods of Application: The study was a first-in-man trial assessing the antiproliferative and antiangiogenic activity of Tosedostat in vitro.
Tosedostat is a synthetic small molecule classified as a peptidomimetic compound. It features a hydroxamic acid zinc-chelating function and an ester moiety, which contribute to its biological activity. The chemical formula for Tosedostat is , and it has a molecular weight of approximately 406.48 g/mol. Tosedostat acts primarily as an inhibitor of the M1 family of aminopeptidases, particularly targeting puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase, leading to its anti-proliferative effects in various cancer models .
Tosedostat functions by inhibiting specific aminopeptidases, which are enzymes that remove amino acids from the N-terminus of peptides. This inhibition disrupts protein degradation pathways within cells, particularly in cancerous cells. The compound's mechanism of action involves the chelation of zinc ions within the active sites of these enzymes, effectively blocking their activity and leading to the accumulation of unprocessed peptides .
Tosedostat exhibits significant anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia and multiple myeloma. It induces apoptosis in leukemic cell lines and demonstrates selectivity for malignant over normal cells. Its biological effects include:
Tosedostat is primarily investigated for its potential in treating various hematological malignancies, including:
Moreover, ongoing clinical trials are exploring its efficacy when combined with other drugs such as cytarabine and hypomethylating agents.
Tosedostat has been shown to interact with various cellular pathways:
These interactions suggest a multifaceted role in modulating tumor microenvironments and enhancing therapeutic outcomes.
Tosedostat shares structural and functional similarities with several other compounds that target aminopeptidases or exhibit anti-cancer properties. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Tosedostat | Inhibits aminopeptidases | Selective for malignant cells; oral bioavailability |
Marizomib | Proteasome inhibitor | Targets proteasome rather than aminopeptidases |
Vorinostat | Histone deacetylase inhibitor | Primarily affects epigenetic regulation |
Belinostat | Histone deacetylase inhibitor | Similar to vorinostat but with different selectivity |
Pexidartinib | Inhibits receptor tyrosine kinases | Targets specific signaling pathways |
Tosedostat’s unique mechanism as an aminopeptidase inhibitor distinguishes it from other compounds that may target different aspects of cancer biology, providing a novel approach to treatment strategies .
Tosedostat functions as a prodrug that requires intracellular enzymatic conversion to exert its pharmacological effects [1] [2]. The compound is administered as the parent ester form, which facilitates cellular uptake due to its hydrophobic properties and enhanced membrane permeability [1] [3]. Upon cellular entry, tosedostat undergoes esterase-mediated hydrolysis to generate its active metabolite, CHR-79888 [1] [2] [4].
The conversion process is primarily mediated by carboxylesterase 1 (CES1), a highly expressed enzyme in myelomonocytic cells [4] [5]. This enzymatic specificity partially explains tosedostat's particular activity against acute myeloid leukemia, where CES1 expression levels are characteristically elevated [4]. The hydrolysis reaction involves cleavage of the cyclopentyl ester moiety, transforming the lipophilic prodrug into a hydrophilic acid form [6] [7].
Parameter | Tosedostat (CHR-2797) | Active Metabolite (CHR-79888) |
---|---|---|
Membrane Permeability | High (hydrophobic) | Poor (hydrophilic acid) |
Half-life | 1-3.5 hours | 6-11 hours |
Intracellular Accumulation | Transient | Excellent retention |
Pharmacological Activity | Minimal | High |
The active metabolite CHR-79888 demonstrates poor membrane permeability due to its hydrophilic acid nature, resulting in excellent intracellular retention once formed [6] [7]. This property ensures sustained inhibitory activity against target aminopeptidases within the cellular environment. The pharmacokinetic profile shows dose-proportional increases in both prodrug and active metabolite plasma concentrations, with the active form exhibiting a longer half-life of 6-11 hours compared to the prodrug's 1-3.5 hours [7] [8].
Studies investigating resistance mechanisms have revealed that downregulation of CES1 expression represents a primary pathway for acquired resistance to tosedostat [4]. Resistant cell lines demonstrate markedly impaired conversion to the active metabolite, with some variants showing nearly 100-fold reduction in CHR-79888 formation [4] [5]. This resistance mechanism emphasizes the critical importance of the prodrug conversion step in tosedostat's mechanism of action.
The M1 aminopeptidase family represents the primary molecular targets of tosedostat's active metabolite, CHR-79888 [2] [9] [10]. This family belongs to the MA(E) subclan of gluzincins and is characterized by two conserved sequence motifs: the zinc-binding motif HEXXH-(X18)-E and the exopeptidase motif GXMEN [11] [12] [13]. These enzymes are zinc-dependent metallopeptidases that catalyze the cleavage of amino acids from the N-terminus of polypeptides [9] [11].
Enzyme | Gene Symbol | IC50 (nM) | Primary Function | Cellular Location |
---|---|---|---|---|
Leucine Aminopeptidase (LAP) | LAP3 | 100 | Leucine-preferring aminopeptidase | Cytoplasm |
Puromycin-Sensitive Aminopeptidase (PuSA) | NPEPPS | 150 | Cytoplasmic protein degradation | Cytoplasm/membrane |
Aminopeptidase N (CD13) | ANPEP | 220 | Cell surface peptide processing | Cell surface (GPI-anchored) |
Leukotriene A4 Hydrolase | LTA4H | >10,000 | Leukotriene metabolism | Cytoplasm/nucleus |
The most potently inhibited enzymes include leucine aminopeptidase (LAP) with an IC50 of 100 nM, puromycin-sensitive aminopeptidase (PuSA) at 150 nM, and aminopeptidase N at 220 nM [14] [15] [16]. These three enzymes represent the primary therapeutic targets responsible for tosedostat's anticancer effects [1] [2]. In contrast, other aminopeptidases such as aminopeptidase B, PILSAP, and methionine aminopeptidase 2 show considerably lower sensitivity with IC50 values exceeding 1,000 nM [15] [16].
Puromycin-sensitive aminopeptidase plays a particularly crucial role in tosedostat's mechanism, as it is involved in the final steps of intracellular protein degradation [9] [17]. This enzyme processes proteasome-generated peptides, either trimming them for antigen presentation or completely hydrolyzing them into free amino acids for protein synthesis recycling [9]. Inhibition of PuSA by tosedostat disrupts this critical cellular process, leading to amino acid deprivation and subsequent cellular stress responses [1] [2].
Leukotriene A4 hydrolase, while less sensitive to direct inhibition by tosedostat, represents an additional target that contributes to the compound's multifaceted mechanism of action [1] [2]. This enzyme possesses dual catalytic activities: aminopeptidase activity and epoxide hydrolase activity for leukotriene metabolism [18] [11]. The inhibition of its aminopeptidase function by CHR-79888 may contribute to the anti-inflammatory properties observed with tosedostat treatment [4].
The selectivity profile of tosedostat demonstrates remarkable specificity for the M1 aminopeptidase family, with minimal activity against other metallopeptidase families [15] [10]. This selectivity pattern suggests that the molecular recognition involves specific structural features unique to M1 enzymes, particularly the arrangement of the zinc-binding site and the substrate recognition domains [11] [12].
The molecular structure of tosedostat has been optimized to achieve potent and selective inhibition of M1 aminopeptidases while maintaining favorable pharmacokinetic properties [19] [20]. The compound's structure-activity relationships reveal critical molecular features that determine both its biological activity and its prodrug characteristics [21] [22].
Structural Feature | Function | Importance for Activity |
---|---|---|
Hydroxamic acid group | Zinc chelation for enzyme inhibition | Essential for activity |
Cyclopentyl ester | Membrane permeability and prodrug masking | Required for cellular uptake |
Phenyl ring | Hydrophobic interactions with enzyme | Important for binding affinity |
Leucine side chain | Substrate recognition and binding | Critical for selectivity |
Stereochemistry (2S,2R,1S) | Optimal enzyme binding conformation | Determines potency |
The hydroxamic acid functionality represents the most critical structural element for biological activity, serving as the zinc-binding group that chelates the metal ion in the enzyme active site [23] [24]. This functional group forms a bidentate chelation complex with the zinc ion, effectively replacing the water molecule that normally participates in the catalytic mechanism [24] [25]. The strength of this zinc-hydroxamate interaction prevents normal substrate binding and catalysis, resulting in enzyme inhibition [24] [26].
The cyclopentyl ester moiety serves dual purposes in the molecular design [1] [6]. First, it masks the polar carboxylic acid functionality, significantly enhancing lipophilicity and membrane permeability [27]. Second, it provides the cleavage site for enzymatic activation by carboxylesterases, enabling the prodrug strategy [4] [28]. The choice of cyclopentyl over other alkyl groups appears optimized for both stability and enzymatic recognition by CES1 [3].
The phenyl ring contributes to binding affinity through hydrophobic interactions within the enzyme active site [19] [21]. Molecular modeling studies suggest this aromatic system occupies a hydrophobic pocket adjacent to the zinc-binding site, providing additional binding energy and contributing to the compound's selectivity profile [19]. The positioning of this ring system is crucial for achieving the observed potency against M1 aminopeptidases.
The leucine-derived side chain (isobutyl group) provides substrate-like recognition elements that enhance both binding affinity and selectivity [20] [22]. This structural feature mimics natural amino acid substrates of M1 aminopeptidases, particularly those with hydrophobic side chains [9]. The stereochemical configuration (2S,2R,1S) has been optimized to match the preferred binding conformation within the enzyme active sites [20].
Studies comparing tosedostat with structural analogs have confirmed the importance of each major structural element [21]. Modifications to the hydroxamic acid group generally result in complete loss of activity, emphasizing its essential role in zinc binding [24]. Similarly, alterations to the stereochemistry or removal of the leucine side chain significantly reduce potency, confirming the importance of proper substrate-like recognition [29].
Tosedostat's active metabolite, CHR-79888, employs a competitive inhibition mechanism against M1 aminopeptidases, directly competing with natural substrates for binding to the enzyme active site [1] [19]. The binding modality involves multiple molecular interactions that collectively provide high-affinity, selective inhibition of target enzymes [10] [24].
Binding Aspect | Mechanism | Molecular Details |
---|---|---|
Primary Binding Mode | Competitive inhibition | Mimics substrate N-terminus |
Zinc Coordination | Hydroxamic acid chelates Zn²⁺ | Bidentate chelation complex |
Active Site Interaction | Occupies substrate binding site | Hydrogen bonding with active site residues |
Enzyme Conformation | Stabilizes closed conformation | Prevents substrate access |
Selectivity Pattern | M1 family selective | Poor activity against other metallopeptidases |
The primary binding interaction involves chelation of the catalytic zinc ion by the hydroxamic acid group [24] [25]. This interaction forms a stable bidentate complex, with both the carbonyl oxygen and hydroxyl oxygen coordinating to the zinc center [24]. The chelation displaces the water molecule that normally participates in the hydrolytic mechanism, effectively shutting down catalytic activity [25] [26].
Beyond the essential zinc coordination, CHR-79888 forms multiple secondary interactions with amino acid residues in the enzyme active site [19]. These include hydrogen bonding interactions with histidine residues in the HEXXH motif and hydrophobic contacts with residues that normally interact with substrate side chains [11] [12]. The leucine-derived side chain of the inhibitor occupies the S1 subsite of the enzyme, mimicking the binding mode of natural substrates [9].
The binding affinity order (LAP > PuSA > APN) observed for tosedostat reflects subtle differences in active site architecture among M1 family members [14] [15] [16]. Leucine aminopeptidase shows the highest affinity, consistent with the leucine-based structure of the inhibitor [30]. These differential affinities may contribute to the observed selectivity of tosedostat for certain cell types and its particular efficacy against specific cancer types [31] [9].
The residence time of CHR-79888 on target enzymes is significantly extended by its tight zinc-binding characteristics and poor membrane permeability [6] [7]. Once formed intracellularly, the active metabolite remains trapped within cells due to its hydrophilic nature, ensuring sustained enzyme inhibition [1] [2]. This extended residence time contributes to the prolonged biological effects observed even after the parent drug has been cleared from plasma [7].
Structural studies and molecular modeling have revealed that CHR-79888 binding induces conformational changes in target enzymes that stabilize the inhibited state [19] [21]. These conformational effects may contribute to the slowly reversible nature of the inhibition, as the enzyme must undergo conformational relaxation to release the bound inhibitor [24]. This binding modality provides an additional kinetic barrier to inhibitor dissociation, further enhancing the duration of enzyme inhibition.